molecular formula C7H9NO B1313502 (4-Methylpyridin-2-yl)methanol CAS No. 42508-74-7

(4-Methylpyridin-2-yl)methanol

Cat. No. B1313502
CAS RN: 42508-74-7
M. Wt: 123.15 g/mol
InChI Key: MTYDTSHOQKECQS-UHFFFAOYSA-N
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Patent
US06043248

Procedure details

In a manner similar to that described for the preparation of 4-cyano-2-pyridinecarboxaldehyde, 2-hydroxymethyl-4-methylpyridine (2.60 g, 21.14 mmol) provided 2.0 g (78%) of the 4-methyl-2-pyridinecarboxaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH:9]=[O:10])[CH:4]=1)#N.OCC1C=C(C)C=CN=1>>[CH3:1][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH:9]=[O:10])[CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC(=NC=C1)C=O
Name
Quantity
2.6 g
Type
reactant
Smiles
OCC1=NC=CC(=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.